molecular formula C11H11FN2O2S2 B11800270 5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine

5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine

Cat. No.: B11800270
M. Wt: 286.4 g/mol
InChI Key: IYQUAGHWQOIBHN-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group and a fluorophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with a thioamide to form the thiazole ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxy-2-fluorophenyl)thiazol-2-amine
  • 5-(5-Ethoxy-2-fluorophenyl)thiazol-2-amine
  • 5-(5-Benzyloxy-2-fluorophenyl)thiazol-2-amine

Uniqueness

5-(Ethylsulfonyl)-4-(2-fluorophenyl)thiazol-2-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H11FN2O2S2

Molecular Weight

286.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

IYQUAGHWQOIBHN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2F

Origin of Product

United States

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